molecular formula C23H39ClN2O3 B1680291 2-Decanoylamino-3-morpholino-1-phenylpropanol CAS No. 73257-80-4

2-Decanoylamino-3-morpholino-1-phenylpropanol

Cat. No. B1680291
CAS RN: 73257-80-4
M. Wt: 425 g/mol
InChI Key: HVJHJOYQTSEKPK-UHFFFAOYSA-N
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Description

PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. PDMP contains all four of these stereoisomers. PDMP inhibits glucosylceramide synthase by 90% when used at a concentration of 0.8 μM in MDCK cell homogenates, however, the ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. The D-threo PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. PDMP enhances curcumin-induced inhibition of proliferation, JNK activation, and Akt inhibition, as well as induction of apoptosis in WM-115 melanoma cells in vitro.
RV 538 is also known as DL-PDMP. It is a ceramide analog first prepared in a search for inhibitors of UGCG (glucosylceramide synthase). PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. Blocks the outgrowth of neurites and inhibits glycolipid synthesis in cultured NIH/3T3 cells.

Scientific Research Applications

Enzyme Inhibition and Synthesis

2-Decanoylamino-3-morpholino-1-phenylpropanol has been primarily studied for its role as an inhibitor of various enzymes. It effectively inhibits glucosyltransferase in liver, impacting glucosylceramide synthesis. This inhibition is significant in understanding the biosynthesis of glycosphingolipids and related compounds (Inokuchi & Radin, 1987). Additionally, it has been explored in the synthesis of enantiomerically pure compounds from serine, providing a pathway for large-scale production of related compounds (Mitchell et al., 1998).

Biological Effects and Cellular Studies

Research has shown that 2-Decanoylamino-3-morpholino-1-phenylpropanol can cause phenotypic changes in cells. In studies with BALB/c 3T3 cells, its presence led to a decrease in glycosphingolipids and an accumulation of ceramide and sphingomyelin, impacting cell morphology and metabolism (Okada et al., 1988).

Chemical Synthesis and Library Development

This compound has also been used in the development of chemical libraries. The solid-phase synthesis approach for its derivatives has been employed, leading to the creation of compound libraries for biological studies (Dong et al., 2013).

Anticancer and Neurological Applications

Notably, its derivative D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibited anti-tumor activity against Shope carcinoma cells, suggesting its potential in cancer research (Kyogashima et al., 1996). Furthermore, different stereoisomers of this compound have shown varying effects on neurite outgrowth in primary cultured neurons, indicating its significance in neurological research (Usuki et al., 2002).

Additional Applications

Other studies have explored its role in the synthesis of diastereoisomeric compounds, its interactions with monoamine oxidase inhibitors, and its potential impact on glycosphingolipid accumulation in various contexts, further underscoring its diverse applications in scientific research. For instance, the compound has been involved in the synthesis and separation of diastereoisomeric compounds, contributing to the understanding of stereoisomerism in organic chemistry (Gevorgyan et al., 2009). Additionally, its analogs have been found to inhibit mitochondrial monoamine oxidase, which is significant in the study of neurological disorders and drug development (Vunnam et al., 1980).

properties

IUPAC Name

N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2.ClH/c1-3-4-5-6-7-8-12-15-24(27)25-23(20-26-16-18-28-19-17-26)21(2)22-13-10-9-11-14-22;/h9-11,13-14,21,23H,3-8,12,15-20H2,1-2H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOHWPFEWJKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993992
Record name N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decanoylamino-3-morpholino-1-phenylpropanol

CAS RN

73257-80-4
Record name RV 538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Okada, NS Radin, S Hakomori - FEBS letters, 1988 - Elsevier
A culture of BALB/c 3T3 cells grown in the presence of 40 μM of the ceramide analog compound RV538 (2-decanoylamino-3-morpholino-1-phenylpropanol) for several passages …
Number of citations: 45 www.sciencedirect.com
RR Vunnam, NS Radin - Chemistry and Physics of Lipids, 1980 - Elsevier
… The most potent inhibitor was 2-decanoylamino-3-morpholino-1-phenylpropanol. The dehydro version of this compound (2-decanoylamino-3-morpholinopropiophenone) was less …
Number of citations: 212 www.sciencedirect.com
J Inokuchi, M Jimbo, K Momosaki, H Shimeno… - Cancer research, 1990 - AACR
In view of the increasing evidence that glucosphingolipids (GSLs) on tumor cell surfaces play an important role in tumor metastasis, an inhibitor of glucosylceramide synthase, d-threo-1-…
Number of citations: 173 aacrjournals.org
RD Griner, WB Bollag - Journal of Pharmacology and Experimental …, 2000 - ASPET
Inhibitors of sphingolipid metabolism are frequently used to investigate the role of ceramide and other sphingolipids as intracellular signaling molecules. For example, the inhibitor of …
Number of citations: 16 jpet.aspetjournals.org
K Ogura, CC Sweeley - Experimental cell research, 1992 - Elsevier
… An inhibitor of glucosylceramide synthesis, 2-decanoylamino-3-morpholino-1-phenylpropanol changes the phenotype of 3T3 cells and reduces their growth rate [ 181. The third method …
Number of citations: 23 www.sciencedirect.com
S SPIEGEL, NE BUCKLEY - Trends in Glycoscience and …, 1990 - jstage.jst.go.jp
EXOGENOUS GANGLI0SIDES Most of the evidence supporting a role for gangliosides in cellular proliferation and growth is derived from cell culture studies. Insertion of exogenous …
Number of citations: 7 www.jstage.jst.go.jp
S Spiegel - Growth Regulation and Carcinogenesis: Volume 2, 2020 - books.google.com
… , NS, and Hakomori, S., Phenotypic changes in 3T3 cells associated with the change of sphingolipid synthesis by a ceramide analog, 2decanoylamino-3-morpholino-1-phenylpropanol (…
Number of citations: 2 books.google.com
P Kaplan - Research and Reports in Endocrine Disorders, 2014 - Taylor & Francis
… substrate reduction, was suggested in 1972 by Radin (cited by Shayman), Citation5,Citation6 who synthesized a compound, PDMP, (2-decanoylamino-3-morpholino-1-phenylpropanol) …
Number of citations: 1 www.tandfonline.com
I Popa, N Therville, S Carpentier, T Levade, O Cuvillier… - Plos one, 2011 - journals.plos.org
Activation of an acid sphingomyelinase (aSMase) leading to a biosynthesis of GD3 disialoganglioside has been associated with Fas-induced apoptosis of lymphoid cells. The present …
Number of citations: 5 journals.plos.org
HR Mellor, FM Platt, RA Dwek, TD Butters - Biochemical journal, 2003 - portlandpress.com
… (1988) Phenotypic changes in 3T3 cells associated with the change of sphingolipid synthesis by a ceramide analog, 2-decanoylamino-3-morpholino-1-phenylpropanol (compound …
Number of citations: 72 portlandpress.com

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